Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(4-chloro-2-fluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
5-(4-chloro-2-fluorophenyl)-5-oxovaleric acid+ethanolH2SO4Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for aromatic substitution reactions.
Major Products
Hydrolysis: 5-(4-chloro-2-fluorophenyl)-5-oxovaleric acid and ethanol.
Reduction: Ethyl 5-(4-chloro-2-fluorophenyl)-5-hydroxyvalerate.
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-fluorophenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme kinetics or receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
Ethyl 5-(4-fluorophenyl)-5-oxovalerate: Lacks the chlorine substituent, which may also influence its chemical and biological properties.
Ethyl 5-(4-bromophenyl)-5-oxovalerate: Contains a bromine substituent instead of chlorine, which can lead to different reactivity patterns in substitution reactions.
Properties
IUPAC Name |
ethyl 5-(4-chloro-2-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZWPVQUNUFUOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247650 |
Source
|
Record name | Ethyl 4-chloro-2-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-37-6 |
Source
|
Record name | Ethyl 4-chloro-2-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951886-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloro-2-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501247650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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